2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
This compound features a central 2,2-diphenylethene (stilbene-like) core flanked by two para-substituted phenylene groups, each terminating in a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The extended π-conjugation of the diphenylethene backbone enhances electronic delocalization, making it valuable in organic electronics and cross-coupling reactions.
Properties
IUPAC Name |
2-[4-[2,2-diphenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42B2O4/c1-35(2)36(3,4)42-39(41-35)31-23-19-29(20-24-31)34(33(27-15-11-9-12-16-27)28-17-13-10-14-18-28)30-21-25-32(26-22-30)40-43-37(5,6)38(7,8)44-40/h9-26H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBUCPJWEIWPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Mode of Action
It is known to be involved in the construction of a self-assembly induced emission system through host-guest interaction of aggregation-induced emission (AIE) active building blocks.
Biochemical Pathways
It is known to be involved in the process of aggregation-induced emission (aie), which is a phenomenon where certain compounds emit light upon aggregation.
Result of Action
It is known to exhibit aggregation-induced emission (aie) properties.
Biological Activity
The compound 2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 1447669-03-5) is a boron-containing organic molecule that has gained attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 584.36 g/mol. The structure incorporates a diphenylethene moiety linked to phenylene groups and boron-containing dioxaborolane units. This configuration is significant for its potential interactions in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atoms in the dioxaborolane moiety can form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This property is crucial for the compound's role in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can affect signaling pathways by interacting with key proteins.
Anticancer Activity
Research has indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain derivatives of diphenylethene can induce apoptosis in cancer cell lines by triggering cell cycle arrest at the G0/G1 phase and increasing subG0/G1 fractions associated with apoptosis .
- Mechanistic studies suggest that these compounds may act by inhibiting key enzymes involved in prostaglandin synthesis (e.g., mPGES-1), which are upregulated in various cancers .
Antioxidant Properties
The presence of multiple aromatic rings in the structure may confer antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress and potentially reducing the risk of cancer progression .
Case Studies
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds that exhibit aggregation-induced emission (AIE). These findings suggest that the incorporation of boronic acids can enhance fluorescence properties, which are useful for imaging and sensing applications in biological contexts .
Scientific Research Applications
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
The compound's structure suggests potential use in OLED technology due to its ability to emit light when subjected to an electric current. Its unique molecular arrangement allows for efficient charge transport and luminescence properties. Research indicates that derivatives of diphenylethene can enhance the efficiency and stability of OLED devices .
2. Fluorescent Sensors
The incorporation of boron into the molecular structure enhances its photophysical properties. This compound can be utilized as a fluorescent sensor for detecting specific biomolecules. For instance, tetraphenylethene derivatives have been shown to exhibit aggregation-induced emission (AIE), making them suitable for monitoring biological processes .
Applications in Biochemistry
1. Biosensing Applications
Due to its fluorescent properties, this compound can be developed into biosensors for various applications, including glucose detection. The AIE characteristics allow for a significant increase in fluorescence upon binding to target molecules like glucose, providing a sensitive detection mechanism .
2. Protein Detection
Research has demonstrated that derivatives of this compound can be used as probes for detecting proteins such as human serum albumin (HSA). The non-emissive state of the probe transitions to an emissive state upon interaction with HSA, allowing for quantification and visualization in biological samples .
Case Study 1: Fluorescent Glucose Sensor
A study published in the Journal of the American Chemical Society detailed the development of a fluorescent sensor based on tetraphenylethene derivatives that specifically detects glucose with high sensitivity. The sensor exhibited a significant increase in fluorescence upon glucose binding due to the restriction of intramolecular rotation .
Case Study 2: Protein Quantification
In another study focusing on human serum albumin detection using tetraphenylethene derivatives, researchers reported a new fluorescent bioprobe that allowed for real-time monitoring of protein levels in blood plasma. The method demonstrated high specificity and sensitivity, proving useful for clinical diagnostics .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogy.
Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling
*Reported or estimated from analogous reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
